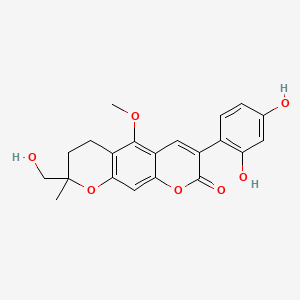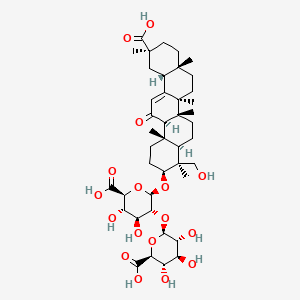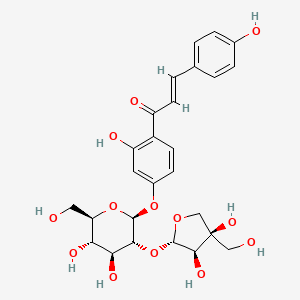
Lidocaine N-oxide
Übersicht
Beschreibung
Lidocaine N-oxide is a metabolite of lidocaine, produced by the oxidation of lidocaine by cytochrome P450 in the liver . It is used as an analytical marker for assessing the potential toxicity of environmental contaminants on cardiac tissue and ventricular fibrillation . The molecular formula of Lidocaine N-oxide is C14 H22 N2 O2 and it has a molecular weight of 250.34 .
Synthesis Analysis
Lidocaine N-oxide is synthesized from lidocaine, which is the first amino-amide local anesthetic . The synthesis of Lidocaine involves the Sn2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide 1 .Wissenschaftliche Forschungsanwendungen
Local Anesthetic
Lidocaine N-oxide is widely used as a local anesthetic. It can induce local numbness (anesthesia) when administered in the vicinity of a surgical site . This property makes it a valuable tool in surgeries and other medical procedures that require local numbness.
Cancer Treatment
Research has shown that Lidocaine can directly and indirectly affect different cancers. The direct mechanisms include inhibiting proliferation and inducing apoptosis via regulating PI3K/AKT/mTOR and caspase-dependent Bax/Bcl2 signaling pathways or repressing cytoskeleton formation . It also represses invasion, migration, and angiogenesis through influencing the activation of TNFα-dependent, Src-induced AKT/NO/ICAM and VEGF/PI3K/AKT signaling pathways . These properties suggest that Lidocaine N-oxide could be a potential therapeutic agent in cancer treatment.
Postoperative Pain Relief
Lidocaine is known for its analgesic properties. It has been suggested that intravenous lidocaine may have potential benefits in the perioperative setting, reducing both pain and postoperative nausea and vomiting (PONV), which are two of the most common complaints after surgery and anesthesia .
Immune Regulation
Lidocaine has been found to have immune-modulatory effects. It can influence the immune response, which could be beneficial in conditions where the immune system plays a crucial role .
Anti-Inflammatory
Lidocaine has anti-inflammatory properties. It can help reduce inflammation, which is beneficial in various medical conditions, including post-surgical recovery .
Controlled Drug Release
Lidocaine has been used in the development of drug delivery systems. For example, a formulation comprising of sodium alginate (SA) and graphene oxide (GO) has been developed to prolong the release of lidocaine . This application is particularly useful in managing pain over extended periods.
Safety And Hazards
Zukünftige Richtungen
Research on Lidocaine and its derivatives, including Lidocaine N-oxide, continues to be a topic of interest. For instance, there is ongoing research into the use of Lidocaine for treatment-resistant depression . Additionally, there is interest in the development of new analgesic strategies and therapies for acute and chronic pain .
Eigenschaften
IUPAC Name |
2-(2,6-dimethylanilino)-N,N-diethyl-2-oxoethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-5-16(18,6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVXPJXUHRROBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC(=O)NC1=C(C=CC=C1C)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183274 | |
| Record name | Lignocaine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lidocaine N-oxide | |
CAS RN |
2903-45-9 | |
| Record name | Lignocaine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002903459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lignocaine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIDOCAINE N2-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25797M378Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















